Cas no 351443-08-8 (6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid)

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
- 6-BROMO-2-(4-HYDROXYPHENYL)-QUINOLINE-4-CARBOXYLIC ACID
- AC1NSSGB
- CBMicro_008651
- CCG-2598
- MolPort-001-495-445
- Oprea1_363506
- Oprea1_638657
- SMSF0005697
- STOCK2S-17509
- SureCN5530291
- SB72252
- AKOS000263998
- 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylicacid
- MFCD01812602
- ALBB-011591
- 351443-08-8
- STK438841
- BBL017004
- CS-0317992
- VS-05764
- BIM-0008640.P001
- DTXSID00416809
- CB11293
- SCHEMBL5530291
- 4-Quinolinecarboxylic acid, 6-bromo-2-(4-hydroxyphenyl)-
-
- MDL: MFCD01812602
- インチ: InChI=1S/C16H10BrNO3/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(18-14)9-1-4-11(19)5-2-9/h1-8,19H,(H,20,21)
- InChIKey: UGYLWYNSKRKEBR-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)O)C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
計算された属性
- せいみつぶんしりょう: 342.98441g/mol
- どういたいしつりょう: 342.98441g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 384
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM265778-5g |
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |
351443-08-8 | 97% | 5g |
$497 | 2021-08-18 | |
abcr | AB380229-5 g |
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |
351443-08-8 | 5g |
€656.50 | 2023-05-19 | ||
TRC | B053510-500mg |
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic Acid |
351443-08-8 | 500mg |
$ 300.00 | 2022-06-01 | ||
TRC | B053510-1000mg |
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic Acid |
351443-08-8 | 1g |
$ 480.00 | 2022-06-01 | ||
A2B Chem LLC | AF95216-1g |
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |
351443-08-8 | >95% | 1g |
$439.00 | 2024-04-20 | |
A2B Chem LLC | AF95216-10g |
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |
351443-08-8 | >95% | 10g |
$1134.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388662-1g |
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |
351443-08-8 | 97% | 1g |
¥2015.00 | 2024-05-17 | |
Crysdot LLC | CD11137939-5g |
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |
351443-08-8 | 97% | 5g |
$527 | 2024-07-17 | |
A2B Chem LLC | AF95216-500mg |
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |
351443-08-8 | >95% | 500mg |
$412.00 | 2024-04-20 | |
Chemenu | CM265778-1g |
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |
351443-08-8 | 97% | 1g |
$198 | 2022-06-11 |
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid 関連文献
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acidに関する追加情報
Introduction to 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CAS No. 351443-08-8)
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CAS No. 351443-08-8) is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, a class of molecules well-documented for their broad spectrum of biological activities. The presence of both bromine and hydroxyl substituents on the quinoline core imparts unique electronic and steric properties, making it a versatile scaffold for drug discovery and development.
The molecular structure of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid consists of a quinoline ring system substituted at the 6-position with a bromine atom and at the 2-position with a 4-hydroxyphenyl group. The carboxylic acid functionality at the 4-position further enhances its reactivity, allowing for various chemical modifications that can be exploited in synthetic chemistry. This compound’s dual nature as both an aromatic heterocycle and a functional acid makes it particularly interesting for exploring novel pharmacophores.
In recent years, quinoline derivatives have been extensively studied due to their potential applications in treating various diseases, including infectious diseases, cancer, and neurological disorders. The bromine atom in 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing more complex molecular architectures. Additionally, the hydroxyl group at the para position of the phenyl ring can participate in hydrogen bonding interactions, influencing both the solubility and binding affinity of the compound.
One of the most compelling aspects of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is its potential as a precursor in the synthesis of biologically active molecules. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. For instance, quinoline derivatives have shown promise in inhibiting kinases and other enzymes that play critical roles in cell signaling pathways. The carboxylic acid moiety allows for further derivatization into esters or amides, expanding its utility in drug design.
Recent studies have highlighted the antimicrobial properties of quinoline-based compounds, particularly those with bromine substituents. The bromine atom is known to enhance the binding affinity to bacterial enzymes, making these derivatives effective against resistant strains of pathogens. Furthermore, the hydroxyl group can modulate interactions with biological targets, potentially improving selectivity and reducing off-target effects. This dual functionality makes 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid a valuable asset in developing next-generation antimicrobial agents.
The synthesis of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid typically involves multi-step organic transformations starting from readily available precursors such as 2-bromonicotinic acid or 4-hydroxybenzaldehyde. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and oxidative cyclizations, are often employed to construct the quinoline core efficiently. These synthetic strategies not only highlight the versatility of this compound but also underscore its importance in medicinal chemistry.
The pharmacological profile of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid has been explored through both computational modeling and experimental validation. Virtual screening techniques have been used to identify potential binding interactions with target proteins, while wet chemistry approaches have confirmed its biological activity in vitro. These combined efforts have provided insights into its mechanism of action and potential therapeutic applications.
In conclusion, 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CAS No. 351443-08-8) represents a promising scaffold for drug discovery due to its unique structural features and functional versatility. Its role in developing novel therapeutics underscores the importance of heterocyclic compounds in modern medicine. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in pharmaceutical innovation.
351443-08-8 (6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid) 関連製品
- 1804783-17-2(Methyl 2-fluoro-5-methyl-4-(trifluoromethoxy)pyridine-3-acetate)
- 1803783-36-9(Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate)
- 2680822-17-5(2-[(2,2,2-Trifluoroacetamido)methyl]bicyclo[2.2.2]octane-2-carboxylic acid)
- 1105225-03-3(2-(5-{4-2-(3-methylphenyl)acetylpiperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanylacetamide)
- 1805137-81-8(3-(Aminomethyl)-4-methoxy-5-(trifluoromethoxy)pyridine-2-methanol)
- 1338097-15-6(7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline)
- 1565845-71-7(2-(1,6-Naphthyridin-2-ylformamido)acetamide)
- 2092251-96-0(4-Bromo-6-(4-methylbenzyl)pyrimidine)
- 1804834-66-9(4-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-acetic acid)
- 2172053-91-5(1-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}cyclohexane-1-carboxylic acid)
